molecular formula C8Br2N2O3S B12933815 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione

4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione

Cat. No.: B12933815
M. Wt: 363.97 g/mol
InChI Key: UQEAXXJFQSKBJR-UHFFFAOYSA-N
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Description

4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and a thiadiazole ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of isobenzofuran derivatives followed by cyclization and introduction of the thiadiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and electron transport processes. Its unique structure allows it to interact with various biological molecules, potentially affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the isobenzofuro moiety.

    4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Contains additional nitro groups, altering its reactivity and applications.

    8,8′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): A more complex derivative with additional functional groups.

Uniqueness

4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione stands out due to its unique combination of bromine atoms, thiadiazole ring, and isobenzofuro moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis .

Properties

Molecular Formula

C8Br2N2O3S

Molecular Weight

363.97 g/mol

IUPAC Name

4,8-dibromofuro[3,4-f][2,1,3]benzothiadiazole-5,7-dione

InChI

InChI=1S/C8Br2N2O3S/c9-3-1-2(8(14)15-7(1)13)4(10)6-5(3)11-16-12-6

InChI Key

UQEAXXJFQSKBJR-UHFFFAOYSA-N

Canonical SMILES

C12=C(C3=NSN=C3C(=C1C(=O)OC2=O)Br)Br

Origin of Product

United States

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